molecular formula C11H15N3O2 B13698051 3-(Boc-amino)-4-ethynyl-1-methylpyrazole

3-(Boc-amino)-4-ethynyl-1-methylpyrazole

Cat. No.: B13698051
M. Wt: 221.26 g/mol
InChI Key: JCEUBPHGLBAVDG-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-ethynyl-1-methylpyrazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-ethynyl-1-methylpyrazole typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-ethynyl-1-methylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Boc-amino)-4-ethynyl-1-methylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-ethynyl-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions. The ethynyl group can undergo cycloaddition reactions, forming new ring structures .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)-4-ethynyl-1-phenylpyrazole
  • 3-(Boc-amino)-4-ethynyl-1-ethylpyrazole
  • 3-(Boc-amino)-4-ethynyl-1-propylpyrazole

Uniqueness

3-(Boc-amino)-4-ethynyl-1-methylpyrazole is unique due to its specific combination of functional groups. The presence of the Boc-protected amino group and the ethynyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

tert-butyl N-(4-ethynyl-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C11H15N3O2/c1-6-8-7-14(5)13-9(8)12-10(15)16-11(2,3)4/h1,7H,2-5H3,(H,12,13,15)

InChI Key

JCEUBPHGLBAVDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1C#C)C

Origin of Product

United States

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